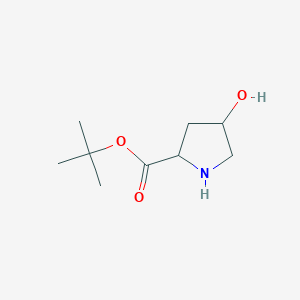

tert-butyl 4-hydroxypyrrolidine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZXCDAPVPGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-hydroxypyrrolidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding biochemical processes .

Medicine: It is explored for its therapeutic properties and as a precursor for active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound’s effects are mediated through pathways involving enzyme-substrate interactions and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Physical and Chemical Properties

- Solubility: The tert-butyl group in tert-butyl 4-hydroxypyrrolidine-2-carboxylate increases solubility in non-polar solvents (e.g., dichloromethane, THF) compared to methyl esters, which exhibit higher polarity .

- Stability : The tert-butyl ester is resistant to hydrolysis under basic conditions, whereas methyl esters are more prone to saponification .

- Hydrogen Bonding: The 4-hydroxyl group enables stronger hydrogen-bonding networks than non-hydroxylated analogues (e.g., tert-butyl pyrrolidine-2-carboxylate), as confirmed by crystallographic studies .

Key Research Findings

- Crystallographic Data : The tert-butyl group in this compound facilitates crystal packing via van der Waals interactions, as opposed to the disordered structures of methyl esters .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 125–130°C for the tert-butyl derivative, higher than methyl esters (90–100°C) .

- Chiral Resolution : The (2S,4R) configuration of this compound is preferentially utilized in asymmetric synthesis over racemic mixtures of similar compounds .

Biologische Aktivität

Tert-butyl 4-hydroxypyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique stereochemistry and functional groups, which influence its interactions with biological targets. The molecular formula of this compound is , with a molecular weight of 187.24 g/mol. Understanding its biological activity is essential for exploring its role in medicinal chemistry and potential applications in drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The presence of the hydroxyl and ester groups allows the compound to form hydrogen bonds with biological macromolecules, influencing their activity and function. This mechanism is critical in various biochemical pathways, particularly in neuropharmacology where similar compounds have shown efficacy against neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which may contribute to its therapeutic potential.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and neurodegenerative processes.

- Antitumor Activity : Preliminary findings indicate potential antitumor properties, warranting further investigation.

1. Neuroprotective Effects

A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptide. The results showed that the compound significantly improved cell viability under oxidative stress conditions, suggesting a protective mechanism against neurotoxicity.

| Treatment Group | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| Aβ Treatment | 43.78 | p < 0.05 |

| Aβ + Tert-butyl Compound | 62.98 | p < 0.05 |

This data indicates that this compound can mitigate Aβ-induced cytotoxicity.

2. Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound inhibits β-secretase and acetylcholinesterase activities, which are crucial targets in Alzheimer's disease treatment.

These findings highlight the compound's potential in therapeutic strategies for cognitive disorders.

Structural Characteristics

The compound's structure contributes significantly to its biological activity:

- Stereochemistry : The specific stereogenic centers at positions 2 and 4 enhance binding affinity to biological targets.

- Functional Groups : The tert-butyl group provides steric hindrance, affecting interaction dynamics with enzymes and receptors.

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to elucidate differences in biological activity:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H17NO3 | Enzyme inhibition, neuroprotection |

| Similar Pyrrolidine Derivative A | C10H19NO3 | Antitumor activity |

| Similar Pyrrolidine Derivative B | C8H15NO3 | Moderate neuroprotective effects |

This comparison underscores the unique properties of this compound relative to its analogs.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-hydroxypyrrolidine-2-carboxylate, and how are protecting groups utilized to enhance yield?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives. For example, stereoselective hydroxylation or carboxylation steps are employed, often using tert-butyl esters to stabilize reactive intermediates. Protecting groups like Boc are critical to prevent side reactions during functionalization of the pyrrolidine ring. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in dioxane) ensures retention of stereochemical integrity . Yield optimization often involves monitoring reaction kinetics via HPLC or LC-MS to identify intermediates and adjust stoichiometry.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

- NMR : and NMR are essential for verifying substituent positions and stereochemistry. For instance, coupling constants in NMR distinguish axial/equatorial hydroxyl orientations in the pyrrolidine ring .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration. Programs like SHELXL refine hydrogen-bonding networks and torsional angles, critical for validating stereochemical assignments. For example, triclinic crystal systems (space group ) with refined -factors < 0.05 ensure high confidence in structural data .

Q. How is this compound applied as a chiral building block in drug discovery or peptide mimetics?

The pyrrolidine scaffold serves as a rigid backbone for designing protease inhibitors or receptor agonists. The hydroxyl and carboxylate groups enable selective functionalization (e.g., amidation, esterification) to mimic natural peptide conformations. In recent studies, derivatives of this compound were used to synthesize kinase inhibitors, leveraging its stereochemical rigidity to enhance target affinity .

Advanced Research Questions

Q. What strategies are employed to control stereoselectivity during the synthesis of this compound derivatives?

Stereochemical control is achieved via:

- Chiral auxiliaries : (2S,4S)-configured intermediates are synthesized using enantiopure starting materials, validated by polarimetry .

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce stereoselective hydroxylation at C4. Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (>90%) .

Q. How can SHELX software be applied to resolve ambiguities in hydrogen-bonding networks within crystalline derivatives of this compound?

SHELXL refines crystallographic data by:

Assigning anisotropic displacement parameters to hydroxyl and carboxylate groups.

Analyzing graph-set descriptors (e.g., motifs) to map hydrogen-bonding patterns.

Resolving disorder in tert-butyl groups using PART instructions. This is critical for understanding supramolecular assembly in solid-state applications .

Q. What computational methods are used to predict the reactivity of this compound in novel reaction pathways?

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reaction barriers for nucleophilic substitutions at the carboxylate group.

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for ring-opening or cross-coupling reactions. These methods are integrated with experimental validation via high-throughput screening .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., NMR chemical shift deviations > 0.5 ppm) are resolved by:

Revisiting solvent effects in computational models (e.g., using COSMO-RS solvation).

Validating tautomeric equilibria via variable-temperature NMR.

Cross-referencing with SCXRD data to confirm dominant conformers .

Q. What experimental design principles optimize the synthesis of derivatives under green chemistry conditions?

- DoE (Design of Experiments) : Fractional factorial designs screen variables (temperature, solvent polarity, catalyst loading) to minimize waste. For example, water/ethanol mixtures reduce environmental impact while maintaining >80% yield .

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) enable ≥5 reaction cycles without significant activity loss .

Q. How can thermal stability and degradation pathways of this compound be analyzed for long-term storage?

- TGA/DSC : Thermogravimetric analysis identifies decomposition thresholds (e.g., ~200°C for tert-butyl cleavage).

- Accelerated aging studies : Storage under varying humidity/temperature conditions, monitored by LC-MS, reveals hydrolysis products (e.g., free pyrrolidine derivatives) .

Q. What role does this compound play in advancing continuous-flow reaction systems for scalable synthesis?

Its low viscosity and solubility in aprotic solvents (e.g., THF, DCM) make it suitable for microfluidic reactors. Residence time optimization (1–5 min) in packed-bed reactors with immobilized enzymes (e.g., lipases) achieves >90% conversion, enabling gram-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.